molecular formula C7H5ClFIO B8725334 (4-Chloro-2-fluoro-3-iodophenyl)methanol

(4-Chloro-2-fluoro-3-iodophenyl)methanol

Cat. No.: B8725334
M. Wt: 286.47 g/mol
InChI Key: IDHOSEHJUMAGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-fluoro-3-iodophenyl)methanol is a useful research compound. Its molecular formula is C7H5ClFIO and its molecular weight is 286.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5ClFIO

Molecular Weight

286.47 g/mol

IUPAC Name

(4-chloro-2-fluoro-3-iodophenyl)methanol

InChI

InChI=1S/C7H5ClFIO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2

InChI Key

IDHOSEHJUMAGBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CO)F)I)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (4-chloro-2-fluoro-3-iodobenzyloxy)(tert-butyl)dimethylsilane (6.64 g, 16.6 mmol) in THF (60 mL) was added tetrabutylammonium fluoride, 1.0 M in THF (19.9 mL, 19.9 mmol). The reaction solution was stirred at RT for 1 h. The volatile solvents were removed in vacuo. The residue was diluted with diethyl ether (150 mL), and then washed with saturated aqueous solution of sodium bicarbonate, and brine. The resulting organic solution was then dried over magnesium sulfate and concentrated under reduced pressure. Flash chromatography on silica gel (dichloromethane) gave (4-chloro-2-fluoro-3-iodophenyl)methanol as a colorless oil. 1H NMR (300 MHz, CDCl3) δ ppm 7.16-7.32 (2H, m), 4.66 (2H, d, J=5.7 Hz), 1.90 (1H, t, J=6.0 Hz)
Name
(4-chloro-2-fluoro-3-iodobenzyloxy)(tert-butyl)dimethylsilane
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
19.9 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.